molecular formula C19H19N3O2 B10779308 3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-(1-phenylethyl)propanamide

3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-(1-phenylethyl)propanamide

Cat. No.: B10779308
M. Wt: 321.4 g/mol
InChI Key: QIHBWVVVRYYYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-(1-phenylethyl)propanamide is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
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Biological Activity

3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-(1-phenylethyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : 3-OXO-N-[4-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-PHENYL]-3-PHENYL-PROPANAMIDE
  • Molecular Formula : C23H17N3O3
  • Molecular Weight : 383.407 g/mol
  • CAS Number : 95812-45-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its effects on different cellular pathways.

Anticancer Activity

  • Mechanism of Action : The compound exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. It has shown selective toxicity towards melanoma cells, suggesting its potential as a therapeutic agent in cancer treatment.
  • Case Study : In research involving human melanoma cells (VMM917), the compound demonstrated a significant reduction in cell viability compared to normal cells. The study utilized MTT assays to quantify cell viability and flow cytometry for cell cycle analysis, revealing that the compound causes cell cycle arrest at the S phase and reduces melanin content in melanoma cells .

Table 1: Biological Activities of Related Quinazolinone Compounds

Compound NameActivity TypeTarget Organism/Cell TypeReference
3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetateAnticancerHuman melanoma (VMM917)
4H-1,2,4-triazole derivativeCytotoxicityMelanoma cells
Quinazolinone derivativesAntimicrobialVarious bacterial strains

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that it possesses a favorable safety profile; however, comprehensive toxicological evaluations are necessary to establish its suitability for clinical use.

Properties

IUPAC Name

3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13(14-7-3-2-4-8-14)20-18(23)12-11-17-21-16-10-6-5-9-15(16)19(24)22-17/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHBWVVVRYYYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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